

# Ecnoglutide Demonstrates Significant Improvements in Cardiovascular Markers Compared to Placebo

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ecnoglutide**

Cat. No.: **B12661408**

[Get Quote](#)

For Immediate Release

New analyses from clinical trials reveal that **ecnoglutide**, a novel long-acting GLP-1 receptor agonist, leads to substantial improvements in key cardiovascular and metabolic markers in adults with type 2 diabetes and in those with overweight or obesity, when compared to placebo. The findings, drawn from Phase 2 and Phase 3 clinical trials, highlight the potential of **ecnoglutide** as a promising therapeutic option for managing cardiovascular risk factors.

Across multiple studies, **ecnoglutide** consistently demonstrated statistically significant reductions in glycated hemoglobin (HbA1c), body weight, and other cardiometabolic parameters. These improvements are crucial for patients with type 2 diabetes and obesity, who are at an elevated risk for cardiovascular disease.[\[1\]](#)[\[2\]](#)

## Glycemic Control and Weight Management

In a 24-week Phase 3 trial involving adults with type 2 diabetes, once-weekly injections of **ecnoglutide** at doses of 0.6 mg and 1.2 mg resulted in remarkable HbA1c reductions of 1.96% and 2.43% from baseline, respectively.[\[3\]](#)[\[4\]](#) This was significantly greater than the reduction observed in the placebo group.[\[3\]](#)[\[4\]](#) Notably, 76.1% of participants receiving the 1.2 mg dose achieved an HbA1c level of  $\leq 6.5\%$ , a recommended target for many adults with diabetes.[\[3\]](#)[\[5\]](#) Furthermore, 35.2% of this group reached normoglycemia, with an HbA1c level below 5.7%.[\[3\]](#)

The trials also underscored **ecnoglutide**'s profound impact on weight loss. In a 48-week Phase 3 study in adults with overweight or obesity without diabetes, participants receiving the 2.4 mg dose of **ecnoglutide** experienced a mean body weight reduction of 15.4%, compared to a 0.3% reduction in the placebo group.[6] A significant proportion of participants in the **ecnoglutide** groups achieved clinically meaningful weight loss, with up to 63.5% achieving a reduction of  $\geq 15\%.$ [7]

## Improvements in Other Cardiovascular Risk Factors

Beyond glycemic control and weight loss, treatment with **ecnoglutide** also led to favorable changes in other cardiovascular risk factors. Studies have reported improvements in blood pressure, lipid profiles, including triglycerides and low-density lipoprotein cholesterol, and reductions in liver fat content.[4][6][7]

The mechanism behind these benefits is attributed to the action of GLP-1 receptor agonists, which are known to have positive effects on the cardiovascular system.[8][9] GLP-1 receptor activation can influence various pathways that contribute to improved cardiovascular health. [10]

## Data Summary

The following tables summarize the key quantitative data from the clinical trials comparing **ecnoglutide** to placebo.

Table 1: Change in HbA1c in Adults with Type 2 Diabetes (24 Weeks)

| Treatment Group    | Mean Baseline HbA1c (%) | Mean Change from Baseline (%) |
|--------------------|-------------------------|-------------------------------|
| Ecnoglutide 0.6 mg | 8.54                    | -1.96                         |
| Ecnoglutide 1.2 mg | 8.51                    | -2.43                         |
| Placebo            | 8.51                    | -0.87[4]                      |

Table 2: Body Weight Reduction in Adults with Overweight or Obesity (48 Weeks)

| Treatment Group    | Mean Baseline Body Weight (kg) | Mean Percentage Change from Baseline (%) |
|--------------------|--------------------------------|------------------------------------------|
| Ecnoglutide 1.2 mg | ~91.3                          | -9.9                                     |
| Ecnoglutide 1.8 mg | ~91.3                          | -13.3[6]                                 |
| Ecnoglutide 2.4 mg | ~91.3                          | -15.4[6]                                 |
| Placebo            | ~91.3                          | -0.3[6]                                  |

Table 3: Proportion of Patients Achieving Weight Loss Thresholds (48 Weeks)

| Weight Loss Threshold | Ecnoglutide 2.4 mg (%) | Placebo (%)  |
|-----------------------|------------------------|--------------|
| ≥5%                   | 93                     | 14[6]        |
| ≥10%                  | 80                     | Not Reported |
| ≥15%                  | 64                     | Not Reported |
| ≥20%                  | 28                     | 0[6]         |

## Experimental Protocols

The data presented are derived from randomized, double-blind, placebo-controlled Phase 2 and Phase 3 clinical trials.

**Phase 3 Trial in Type 2 Diabetes (24 Weeks):** This multicenter study enrolled 211 adults in China with type 2 diabetes inadequately controlled by diet and exercise.[3][4] Participants were randomized to receive once-weekly subcutaneous injections of **ecnoglutide** (0.6 mg or 1.2 mg) or a matching placebo for 24 weeks.[3][4] The protocol included a dose-escalation period to enhance tolerability.[4][5] The primary endpoints were the change in mean HbA1c and body weight from baseline.[3]

**Phase 3 Trial in Overweight or Obesity (48 Weeks):** This multicenter trial was conducted at 36 sites in China and enrolled 664 adults with a BMI of  $\geq 28 \text{ kg/m}^2$  or  $\geq 24 \text{ kg/m}^2$  with at least one weight-related comorbidity, and without diabetes.[11] Participants were randomly assigned to receive once-weekly subcutaneous injections of **ecnoglutide** (1.2 mg, 1.8 mg, or 2.4 mg) or

placebo for 48 weeks.[6][7] All participants also received counseling on diet and exercise.[6] The co-primary endpoints were the percentage change in bodyweight and the proportion of participants achieving at least a 5% reduction in bodyweight at week 40.[11]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of **Ecnoglutide** in pancreatic β-cells.



[Click to download full resolution via product page](#)

Caption: Generalized workflow of the randomized controlled trials.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GLP-1 Receptor Agonists and Cardiovascular Disease in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular Protective Properties of GLP-1 Receptor Agonists: More than Just Diabetic and Weight Loss Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Phase III diabetes data positive for Sciwind's GLP-1 ecnoglutide; obesity results expected soon | BioWorld [bioworld.com]
- 5. What clinical trials have been conducted for Ecnoglutide? [synapse.patsnap.com]
- 6. Ecnoglutide Shows Strong Weight Loss in Trial | Conexiant [conexiant.com]
- 7. mims.com [mims.com]
- 8. Mechanism of cardiovascular disease benefit of glucagon-like peptide 1 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Efficacy and safety of a biased GLP-1 receptor agonist ecnoglutide in adults with overweight or obesity: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ecnoglutide Demonstrates Significant Improvements in Cardiovascular Markers Compared to Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12661408#ecnoglutide-s-impact-on-cardiovascular-markers-compared-to-placebo>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)